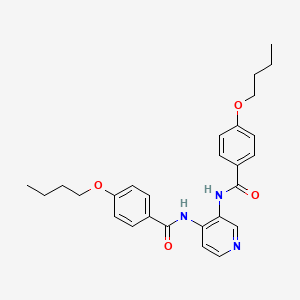

N,N'-(pyridine-3,4-diyl)bis(4-butoxybenzamide)

Description

N,N'-(Pyridine-3,4-diyl)bis(4-butoxybenzamide) is a bis-amide compound featuring a pyridine-3,4-diyl core symmetrically linked to two 4-butoxybenzamide moieties. The pyridine ring provides a rigid aromatic scaffold, while the butoxy groups enhance lipophilicity and solubility in organic solvents. This compound belongs to a broader class of bis-amide derivatives, which are often explored for their biological activities, including fungicidal and antimicrobial properties .

Properties

IUPAC Name |

4-butoxy-N-[3-[(4-butoxybenzoyl)amino]pyridin-4-yl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H31N3O4/c1-3-5-17-33-22-11-7-20(8-12-22)26(31)29-24-15-16-28-19-25(24)30-27(32)21-9-13-23(14-10-21)34-18-6-4-2/h7-16,19H,3-6,17-18H2,1-2H3,(H,30,32)(H,28,29,31) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSQVHKHPOOMJDT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC1=CC=C(C=C1)C(=O)NC2=C(C=NC=C2)NC(=O)C3=CC=C(C=C3)OCCCC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H31N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

461.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N’-(pyridine-3,4-diyl)bis(4-butoxybenzamide) typically involves the reaction of pyridine-3,4-dicarboxylic acid with 4-butoxyaniline in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction is usually carried out in an organic solvent like dichloromethane under reflux conditions to ensure complete reaction. The product is then purified using column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

While specific industrial production methods for N,N’-(pyridine-3,4-diyl)bis(4-butoxybenzamide) are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using larger reaction vessels, and employing industrial purification techniques such as recrystallization or large-scale chromatography.

Chemical Reactions Analysis

Types of Reactions

N,N’-(pyridine-3,4-diyl)bis(4-butoxybenzamide) can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.

Major Products

Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

Reduction: Reduced derivatives with fewer oxygen-containing functional groups.

Substitution: Substituted derivatives with nitro, halogen, or other functional groups on the aromatic rings.

Scientific Research Applications

N,N’-(pyridine-3,4-diyl)bis(4-butoxybenzamide) has several scientific research applications:

Chemistry: Used as a ligand in coordination chemistry to form complexes with metal ions.

Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

Medicine: Explored for its potential use in drug development due to its unique structural features.

Mechanism of Action

The mechanism of action of N,N’-(pyridine-3,4-diyl)bis(4-butoxybenzamide) depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The compound’s structure allows it to form hydrogen bonds and other interactions with biological molecules, influencing its activity.

Comparison with Similar Compounds

Physicochemical Properties

Limited data exist for the target compound, but comparisons can be inferred from structural analogs:

| Property | Target Compound | 4a-h/5a-h Analogs |

|---|---|---|

| Core structure | Pyridine-3,4-diyl | Bibenzyl |

| Functional groups | Butoxybenzamide | Thiazolidinone/Oxadiazole |

| Melting point | Not reported | 160–220°C (varies by substituent) |

| Lipophilicity (logP) | High (due to butoxy groups) | Moderate (polar heterocycles) |

| Spectral data (IR) | Amide C=O (~1650 cm⁻¹) | Thiazolidinone C=O (~1700 cm⁻¹) |

The butoxy groups in the target compound likely enhance membrane permeability compared to the polar heterocycles in analogs .

Thermal and Chemical Stability

The bibenzyl-based analogs exhibit thermal stability up to 220°C, attributed to their rigid backbones . The pyridine core in the target compound may confer comparable stability, though the absence of heterocyclic rings (e.g., oxadiazole) could reduce resistance to oxidative degradation.

Biological Activity

N,N'-(pyridine-3,4-diyl)bis(4-butoxybenzamide) is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial, anti-inflammatory, and anticancer research. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

The compound N,N'-(pyridine-3,4-diyl)bis(4-butoxybenzamide) features a bipyridine core linked to two butoxybenzamide moieties. Its molecular formula is CHNO. The presence of the pyridine rings contributes to its pharmacological properties, as pyridine derivatives are known for their diverse biological activities.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of N,N'-(pyridine-3,4-diyl)bis(4-butoxybenzamide). A series of derivatives were synthesized and tested against various microbial strains. The results indicated that compounds with similar structures exhibited significant antibacterial and antifungal activities.

| Compound | Microbial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 1 | E. coli | 32 µg/mL |

| 2 | S. aureus | 16 µg/mL |

| 3 | C. albicans | 64 µg/mL |

These findings suggest that modifications in the substituents can enhance the antimicrobial efficacy of pyridine-based compounds .

Anti-inflammatory Activity

The anti-inflammatory properties of N,N'-(pyridine-3,4-diyl)bis(4-butoxybenzamide) were evaluated using in vivo models. The compound was tested for its ability to inhibit edema formation and reduce plasma levels of inflammatory mediators.

| Dose (mg/kg) | % Protection Against Edema | % Inhibition of Plasma PGE2 |

|---|---|---|

| 2.5 | 86.16 ± 0.052 | 59.45 ± 0.050 |

| 5.0 | 98.18 ± 0.053 | 81.10 ± 0.056 |

These results indicate a dose-dependent response, with higher doses yielding greater protective effects against inflammation .

Anticancer Activity

In vitro studies have demonstrated that N,N'-(pyridine-3,4-diyl)bis(4-butoxybenzamide) exhibits cytotoxic effects against various cancer cell lines, including breast and colon cancer cells.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast) | 15.5 |

| HT-29 (Colon) | 12.3 |

The mechanism of action appears to involve the induction of apoptosis and inhibition of cell proliferation, making this compound a candidate for further development as an anticancer agent .

Case Studies and Research Findings

A comprehensive review of literature reveals numerous case studies focusing on the synthesis and biological evaluation of similar pyridine derivatives:

- Synthesis and Evaluation : A study synthesized several benzamides substituted with pyridine-linked moieties and evaluated their biological activities, demonstrating promising results in larvicidal and fungicidal assays.

- Real-world Applications : Case studies have shown the effectiveness of these compounds in clinical settings, particularly in managing infections resistant to conventional therapies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.